Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-

Strain-release reagent synthesis Process chemistry Bicyclo[1.1.0]butane

Sourcing a strained bicyclic sulfone that balances bench stability with high reactivity? This crystalline reagent (CAS 80989-84-0) features a 66 kcal/mol ring strain and is activated by the phenylsulfonyl group for central σ-bond cleavage under mild conditions. - **Yield advantage**: One-pot synthesis from benzenesulfonyl chloride delivers 77% yield, significantly higher than methylsulfonyl analog (32%) - **Reaction versatility**: Enables both polar nucleophilic additions and visible-light-driven decarboxylative radical additions - **Application**: Gold-standard substrate for strain-release methodology; delivers 1,3-disubstituted cyclobutanes as phenyl ring bioisosteres

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 80989-84-0
Cat. No. B3033091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
CAS80989-84-0
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1C2C1(C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyGJORDRKZOZLVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)bicyclo[1.1.0]butane Overview


Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)- (CAS 80989-84-0) is a bridgehead-substituted, highly strained (ca. 66 kcal/mol) bicyclic sulfone that serves as a versatile "spring-loaded" reagent in organic synthesis. Its central σ-bond undergoes facile cleavage under mild conditions—enabled by the electron-withdrawing phenylsulfonyl group—to release ring strain and generate functionalized cyclobutanes. The compound is a crystalline solid (white to off-white) with a molecular formula of C10H10O2S and a molecular weight of 194.25 g/mol . It is recognized for its bench stability, which simplifies handling and storage relative to more sensitive bicyclo[1.1.0]butane derivatives [1]. Recent synthetic advances have enabled its preparation in a single pot from inexpensive, commercially available starting materials, significantly improving its accessibility for both academic and industrial research programs [2].

Workflow Strain-release cyclobutane synthesis via spring-loaded reagent (~66 kcal/mol ring strain)
Handling Bench-stable crystalline solid enables open-bench weighing without glovebox or cold storage
Access One-pot synthesis from commercial methyl sulfone supports academic and industrial procurement

Substitution Limitations of 1-(Phenylsulfonyl)BCB


While the broader class of 1-sulfonylbicyclo[1.1.0]butanes shares a common reactivity manifold, direct substitution of the phenylsulfonyl derivative with other analogs (e.g., methylsulfonyl, p-tolylsulfonyl) or alternative strain-release reagents (e.g., housanes, unactivated BCBs) is not straightforward. The identity of the sulfonyl group profoundly influences both the efficiency of the synthetic preparation and the reactivity profile of the resulting reagent. For example, the one-pot synthetic method from methyl sulfones exhibits a strong dependence on the nature of the sulfonyl chloride activating agent, with benzenesulfonyl chloride (affording the phenylsulfonyl BCB) providing a 77% yield, whereas methanesulfonyl chloride (affording the methylsulfonyl BCB) yields only 32% under comparable conditions [1]. Furthermore, the phenylsulfonyl group imparts a specific balance of electron-withdrawing capability and steric bulk, which can alter the regioselectivity and rate of subsequent strain-release additions relative to other sulfonyl or non-sulfonyl BCBs [2]. Therefore, substituting this specific reagent with a close analog without rigorous re-optimization can lead to significantly reduced yields, different impurity profiles, and altered reaction outcomes.

Sulfonyl identity PhSO2 vs Ms substitution may substantially reduce synthetic yield; reported yield gap under comparable one-pot conditions requires review
Regioselectivity shift Phenylsulfonyl imparts a specific electron-withdrawing and steric profile that may alter strain-release addition regioselectivity vs other sulfonyl BCBs
Impurity profile Analog substitution without reaction re-optimization may introduce different impurity profiles and compromise downstream reaction outcomes

Quantitative Comparison: 1-(Phenylsulfonyl)BCB


One-Pot Synthesis: Phenylsulfonyl vs. Methylsulfonyl BCB

In the optimized one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones, the choice of sulfonyl chloride activating agent dramatically impacts yield. The use of benzenesulfonyl chloride (PhSO2Cl) to prepare the phenylsulfonyl BCB (2a) achieves a 77% isolated yield. In contrast, using methanesulfonyl chloride (MsCl) under comparable optimized conditions yields only 32% of the corresponding methylsulfonyl BCB (entry 2, Table 1) [1]. This represents a 45% absolute yield advantage for the phenylsulfonyl derivative in this synthetic route.

One-Pot Yield
Head-to-head
PhSO2: 77% vs Ms: 32%
Supports phenylsulfonyl synthetic-efficiency review for one-pot BCB procurement
Bu2Mg / PhSO2Cl / n-BuLi conditions; 45% absolute yield difference reported
Strain-release reagent synthesis Process chemistry Bicyclo[1.1.0]butane

One-Pot vs. Multi-Step Synthesis Accessibility

Traditional syntheses of 1-(phenylsulfonyl)bicyclo[1.1.0]butane, such as the seminal Gaoni method, require multiple steps, including a separate oxidation to an epoxysulfone intermediate, and often proceed with modest overall yields [1]. The recently reported one-pot procedure bypasses these isolated intermediates and directly provides the target compound in 56% yield on a 4.2 g scale (as validated in a detailed Organic Syntheses procedure) [2] and up to 77% yield under optimized conditions [1]. This represents a substantial improvement in step economy and overall throughput compared to legacy approaches.

Step Economy
Cross-study
One-pot (1 step) vs legacy (3 steps)
Improved step economy may reduce batch variability and support scalable supply
56-77% yield; validated at 4.2 g scale in Organic Syntheses procedure
Strain-release reagent synthesis Process chemistry Bicyclo[1.1.0]butane

Bench Stability: Phenylsulfonyl BCB vs. Unactivated BCBs

1-(Phenylsulfonyl)bicyclo[1.1.0]butane is explicitly noted as a "bench stable" reagent in multiple primary research publications, a property attributed to the electron-withdrawing phenylsulfonyl group [1][2]. In contrast, the parent bicyclo[1.1.0]butane and other derivatives lacking a strong electron-withdrawing group are often volatile, thermally labile, and require storage under inert atmosphere at low temperatures to prevent polymerization or decomposition [3]. This class-level difference means the phenylsulfonyl derivative can be weighed and handled on the open bench for short periods, simplifying experimental setup and reducing the need for specialized equipment like gloveboxes.

Bench Stability
Class-level
Bench stable vs volatile / thermally labile
Supports simplified handling logistics and reduced cold-chain dependence
Attributed to electron-withdrawing PhSO2 group; class-level inference
Strain-release reagent Stability Bicyclo[1.1.0]butane

Photoredox Catalysis: Phenylsulfonyl BCB vs. Unactivated Olefins

In a photoredox-catalyzed decarboxylative radical addition, 1-(phenylsulfonyl)bicyclo[1.1.0]butane participates in a formal Giese-type addition with C(sp3)-centered radicals, a reaction that is "unprecedented" for such strained systems and contrasts sharply with the reactivity of unactivated olefins [1]. Kinetic studies and DFT calculations within the same study revealed that the BCB framework reacts approximately two orders of magnitude faster than a corresponding unstrained olefin system, a difference attributed to the substantial release of ring strain (ca. 66 kcal/mol) upon cleavage of the central C–C bond [1]. This high reactivity enables the use of mild, visible-light-driven conditions at room temperature, whereas analogous additions to unstrained alkenes often require harsher conditions or fail entirely.

Rate Acceleration
Reported
~100-fold vs unstrained olefin
Supports mild-condition visible-light photoredox method development
Ir[dF(CF3)ppy]2(dtbbpy)PF6, rt, visible light; DFT-supported
Photoredox catalysis Radical addition Cyclobutane synthesis

Gram-Scale Validation vs. Literature Methods

The one-pot synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane has been rigorously validated on a gram scale, producing 4.2–4.4 g of product in a single batch with high purity (99.7–99.9 wt% by quantitative NMR) [1][2]. This is in contrast to many literature preparations of other strained bicyclobutanes, which are often only demonstrated on sub-gram scale and lack detailed purity analysis. The reproducibility of this specific procedure was further confirmed by an independent checking laboratory as part of its publication in Organic Syntheses, a hallmark of robust and transferable methodology [1].

Gram-Scale Validation
Reported
4.2-4.4 g, 99.7-99.9% purity
Supports multi-gram procurement with high-purity confidence
Organic Syntheses checked procedure; independent lab verification
Process chemistry Scale-up Reproducibility

Optimal Applications of 1-(Phenylsulfonyl)BCB


Photoredox Synthesis of 1,3-Disubstituted Cyclobutanes

This is the premier application for which the compound's unique combination of bench stability and high strain-release reactivity is directly leveraged. The mild, visible-light-driven conditions allow for the decarboxylative addition of diverse α-amino and α-oxy carboxylic acid-derived radicals, providing a concise route to medicinally relevant 1,3-disubstituted cyclobutanes that are challenging to access by other means [1]. The ~100-fold rate acceleration compared to unstrained olefins ensures efficient conversion under ambient conditions, a critical advantage for complex molecule synthesis [1].

Scalable Nucleophilic Additions to 3-Sulfonylcyclobutanes

The robust, gram-scale validated synthetic procedure [2] makes this reagent ideal for projects requiring multi-gram quantities of 3-substituted cyclobutanes. The compound readily undergoes nucleophilic addition (e.g., with hydride, alkyl, amine, or azide nucleophiles) to cleave the central bond and install the cyclobutane core [3]. The resulting sulfonyl group then serves as a versatile synthetic handle for further elaboration via alkylation or reduction, making it a strategic linchpin in medicinal chemistry and natural product synthesis campaigns where reliable access to building blocks is paramount.

Medicinal Chemistry and Bioisostere Exploration

Cyclobutanes are increasingly employed as bioisosteres for phenyl rings, tert-butyl groups, and other motifs to modulate the physicochemical properties of drug candidates (e.g., lipophilicity, metabolic stability) [4]. The high-yielding one-pot preparation and bench stability of this specific BCB reagent [2][3] lower the barrier for medicinal chemists to incorporate cyclobutane-containing fragments into their design-make-test-analyze (DMTA) cycles. Its proven reactivity in both polar and radical manifolds [1] provides multiple vectors for late-stage functionalization and library synthesis.

Methodology Development and Reaction Optimization

Due to its well-defined reactivity profile, commercial availability, and the existence of a detailed, checked Organic Syntheses procedure [2], this compound serves as the gold-standard substrate for developing and benchmarking new strain-release methodologies. Researchers can confidently use this reagent knowing that its behavior is consistent and well-documented, allowing them to focus on optimizing new catalysts, reaction conditions, or coupling partners without the confounding variable of reagent instability or batch-to-batch variability.

Application
Selection Property
Validation Focus
Photoredox cyclobutane synthesis
Strain-release reactivity under mild visible-light conditions
Radical-addition scope and functional-group tolerance review
Nucleophilic cyclobutane elaboration
Gram-scale validated synthetic procedure with sulfonyl-handle utility
Nucleophile compatibility and downstream derivatization review
Medicinal chemistry bioisostere synthesis
Bench-stable cyclobutane building block for fragment incorporation
DMTA cycle integration and late-stage diversification review
Methodology benchmarking
Documented reactivity and purity profile with checked procedure
Method reproducibility and cross-lab transferability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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